1-[(Naphthalen-1-yl)tellanyl]propan-2-one
Description
1-[(Naphthalen-1-yl)tellanyl]propan-2-one is an organotellurium compound featuring a propan-2-one (acetone) backbone substituted with a naphthalen-1-yltellanyl group. The presence of tellurium, a heavy chalcogen, distinguishes it from more common sulfur or oxygen analogs. This compound is of interest due to tellurium’s unique electronic and steric properties, which may influence reactivity, binding interactions, and material applications.
Properties
CAS No. |
920969-21-7 |
|---|---|
Molecular Formula |
C13H12OTe |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-naphthalen-1-yltellanylpropan-2-one |
InChI |
InChI=1S/C13H12OTe/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
InChI Key |
MZWALRWICWNFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[Te]C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one typically involves the reaction of naphthalene with tellurium-containing reagents under specific conditions. One common method includes the use of tellurium tetrachloride (TeCl4) and a suitable reducing agent to introduce the tellurium atom into the naphthalene ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)tellanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride (NaBH4).
Substitution: The tellurium atom can be substituted with other functional groups through reactions with halogens or organometallic reagents. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Naphthalen-1-yl)tellanyl]propan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium compounds, including potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This interaction can lead to oxidative stress, enzyme inhibition, or other biochemical effects, depending on the specific context and concentration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one and their properties:
†Estimated using atomic masses: Te (127.6), C₁₃H₉ (165.2), C₃H₅O (57.1). ‡Predicted due to hydrophobic naphthalene and tellurium groups.
Key Comparative Insights
- Electronic Effects : Tellurium’s larger atomic radius and lower electronegativity compared to chlorine (in 1-Chloro-3-(naphthalen-1-yl)propan-2-one) or sulfur (in thiosemicarbazones) may alter electronic interactions. This could influence binding to biological targets like EGFR, where chlorine analogs show high affinity .
- Solubility and Stability : The naphthalene group contributes to hydrophobicity, rendering most analogs (e.g., 1-Chloro-3-(naphthalen-1-yl)propan-2-one) water-insoluble . Tellurium’s metallic character might further reduce solubility but enhance stability in organic phases.
- Synthetic Accessibility : Propan-2-one derivatives with aryl groups (e.g., 1-(4-methoxyphenyl)propan-2-one) are often synthesized via Friedel-Crafts acylation . Tellurium analogs likely require specialized reagents (e.g., Te-based nucleophiles), complicating synthesis.
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